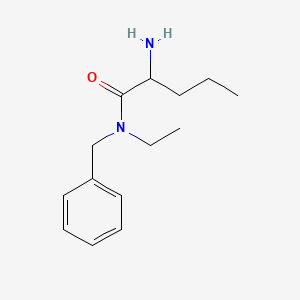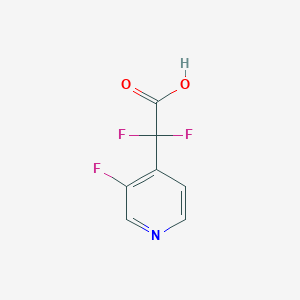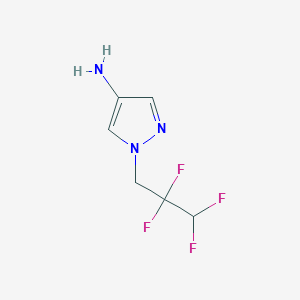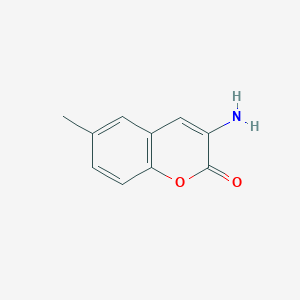
3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with an amino group and a methyl group, along with a dimethylpropanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 4-methyl-3-pyrazolone can be used as a starting material.
Attachment of the Dimethylpropanoic Acid Moiety: The final step involves the coupling of the pyrazole derivative with a dimethylpropanoic acid derivative under suitable reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: Various alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions include nitro derivatives, dihydropyrazole derivatives, and various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The amino group and pyrazole ring can form hydrogen bonds and π-π interactions with proteins or enzymes, potentially inhibiting their activity. The dimethylpropanoic acid moiety may enhance the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid: Lacks the amino group, which may affect its reactivity and binding properties.
3-(3-amino-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid: Lacks the methyl group on the pyrazole ring, which may influence its steric and electronic properties.
Uniqueness
3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanoic acid is unique due to the presence of both the amino and methyl groups on the pyrazole ring, which can significantly impact its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research.
Propiedades
Fórmula molecular |
C9H15N3O2 |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
3-(3-amino-4-methylpyrazol-1-yl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C9H15N3O2/c1-6-4-12(11-7(6)10)5-9(2,3)8(13)14/h4H,5H2,1-3H3,(H2,10,11)(H,13,14) |
Clave InChI |
MTAFRMHTMMZCMU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(N=C1N)CC(C)(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole-2-carbaldehyde](/img/structure/B13303144.png)





![4H,5H,6H,7H-Thieno[3,2-c]pyridine-5-sulfonyl chloride](/img/structure/B13303179.png)
amine](/img/structure/B13303181.png)

![3-Bromo-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13303196.png)
amine](/img/structure/B13303201.png)
![2-([(Tert-butoxy)carbonyl]amino)-5-fluoropentanoic acid](/img/structure/B13303210.png)

amine](/img/structure/B13303233.png)
